4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
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Overview
Description
4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its fused pyridine and benzimidazole rings, which contribute to its unique chemical properties and potential biological activities. Benzimidazole derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with 2-methylpyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the benzimidazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole: Lacks the methyl group at the 4-position, resulting in different chemical and biological properties.
2-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole: Methyl group at the 2-position, leading to variations in reactivity and activity.
Uniqueness
4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is unique due to the presence of the methyl group at the 4-position, which enhances its antimicrobial and anticancer activities compared to its analogs. This structural modification contributes to its higher potency and selectivity in targeting specific biological pathways .
Properties
CAS No. |
134856-47-6 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-9-5-4-8-14-11-7-3-2-6-10(11)13-12(9)14/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI Key |
LGJNKECFRFDNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
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